

# A Comparative Guide to Cetermin (FT011/Aseneprazast) and CTGF in Fibrosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cetermin**

Cat. No.: **B1174813**

[Get Quote](#)

## Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to tissue scarring and organ failure, contributing to approximately 45% of all deaths in the industrialized world.<sup>[1][2]</sup> Central to this process is the Connective Tissue Growth Factor (CTGF/CCN2), a matricellular protein that mediates pro-fibrotic signaling and is a key target for therapeutic intervention.<sup>[3][4]</sup> In contrast, **Cetermin** (FT011, now known as aseneprazast) represents a novel, first-in-class oral therapy that targets a previously undrugged G protein-coupled receptor (GPCR), GPR68, to inhibit inflammation and fibrosis.<sup>[1][2][5]</sup>

This guide provides an objective comparison of the roles and mechanisms of **Cetermin** and CTGF in fibrosis, supported by experimental data to inform researchers, scientists, and drug development professionals.

## Mechanism of Action: A Tale of Two Pathways

The fundamental difference between CTGF and **Cetermin** lies in their roles: CTGF is a pro-fibrotic mediator, while **Cetermin** is an inhibitor of a novel pro-fibrotic pathway.

## Connective Tissue Growth Factor (CTGF): The Central Mediator

CTGF acts as a central hub in the fibrotic process. It is a downstream effector of major pro-fibrotic signaling molecules, most notably Transforming Growth Factor-beta (TGF- $\beta$ ).[\[6\]](#)[\[7\]](#) Upon activation, the TGF- $\beta$ /Smad pathway stimulates the expression of CTGF.[\[8\]](#) CTGF, in turn, promotes fibrosis through several mechanisms:

- Myofibroblast Activation: It induces the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive ECM production.[\[9\]](#)
- ECM Deposition: It stimulates the synthesis and deposition of ECM proteins like collagen and fibronectin.[\[10\]](#)[\[11\]](#)
- Positive Feedback Loop: CTGF can enhance TGF- $\beta$  signaling, creating a self-amplifying loop that perpetuates the fibrotic response.[\[3\]](#)[\[10\]](#)
- Cell Adhesion and Migration: It modulates cell signaling pathways that lead to cell adhesion and migration, contributing to tissue remodeling.[\[3\]](#)

The diagram below illustrates the central role of CTGF in the pro-fibrotic cascade.



[Click to download full resolution via product page](#)

**Caption:** Pro-fibrotic signaling pathway mediated by CTGF.

**Cetermin (FT011/Asenepreast): A Novel Inhibitory Mechanism**

**Cetermin** operates through a distinct, upstream mechanism. It is a first-in-class, orally available small molecule inhibitor that precisely targets the G protein-coupled receptor 68 (GPR68).[2][5] This receptor is typically silent in healthy tissue but becomes activated following injury or disease, triggering downstream pro-inflammatory and pro-fibrotic pathways.[1][12][13]

By inhibiting GPR68, **Cetermin** is designed to halt the fibrotic process at its root, preventing the cascade of events that leads to ECM deposition and tissue scarring.[2] This targeted approach offers the potential to treat chronic fibrosis across multiple organs, including the kidneys, skin, lungs, and heart.[1][12]

The diagram below outlines **Cetermin**'s targeted inhibitory action.



[Click to download full resolution via product page](#)

**Caption:** Anti-fibrotic mechanism of **Cetermin** via GPR68 inhibition.

## Comparative Efficacy and Clinical Data

Direct comparative trials between **Cetermin** and anti-CTGF therapies have not been published. However, data from their respective clinical programs provide insights into their potential efficacy.

### Cetermin (FT011/Asenepreast) Clinical Data

**Cetermin** has shown promising results in a Phase II study for Systemic Sclerosis (Scleroderma), a chronic autoimmune disease characterized by widespread fibrosis.[13]

Table 1: Summary of **Cetermin** (FT011) Phase II Scleroderma Trial Results (12 Weeks)[13][14]

| Efficacy Endpoint                                  | Placebo                    | FT011 (400 mg)             | Outcome                                                      |
|----------------------------------------------------|----------------------------|----------------------------|--------------------------------------------------------------|
| Clinical Responders (ACR-CRISS score $\geq 0.60$ ) | 10%                        | 60%                        | <b>Statistically significant improvement (p=0.046).</b> [14] |
| Forced Vital Capacity (FVC) % Predicted            | No patients met MICD*      | 50% of patients met MICD*  | Clinically meaningful improvement in lung function.[14]      |
| Scleroderma Health Assessment (SHAQ-DI)            | 22% of patients met MICD** | 60% of patients met MICD** | Clinically meaningful improvement in quality of life.[14]    |

| Safety | - | - | Safe and well-tolerated with no serious adverse events reported.[14] |

\*MICD: Minimally Important Clinical Difference for FVC (change of >3.3–5.3%) \*\*MICD:

Minimally Important Clinical Difference for SHAQ-DI (change of -0.13)

## Anti-CTGF Therapy (Pamrevlumab/FG-3019) Clinical Data

Pamrevlumab (FG-3019) is a recombinant human monoclonal antibody that inhibits the activity of CTGF.[\[15\]](#) Its efficacy has been evaluated in diseases like Idiopathic Pulmonary Fibrosis (IPF), though recent Phase III trials have failed to meet their primary endpoints.[\[6\]](#) The data below is from a notable earlier Phase II trial.

Table 2: Summary of Pamrevlumab (FG-3019) Phase II IPF Trial Results (48 Weeks)[\[15\]](#)

| Efficacy Endpoint                           | Outcome (N=~23-26)                                         | Interpretation                                                                                             |
|---------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Change in Lung Fibrosis (Quantitative HRCT) | <b>35% of patients showed stable or improved fibrosis.</b> | <b>First trial to demonstrate potential reversal of fibrosis in some IPF patients.<a href="#">[15]</a></b> |
| Change in Forced Vital Capacity (FVC)       | Correlated with fibrosis improvement.                      | Suggests a link between structural and functional improvement. <a href="#">[15]</a>                        |

| Safety | - | Generally well-tolerated.[\[15\]](#) |

## Experimental Protocols and Methodologies

The evaluation of anti-fibrotic agents relies on robust preclinical models and well-designed clinical trials.

### Preclinical Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to study the pathogenesis of lung fibrosis and test therapeutic agents.

Protocol:

- Induction: A single intratracheal instillation of bleomycin is administered to rodents (mice or rats) to induce lung injury.
- Fibrotic Phase: Following the initial inflammatory response (days 1-7), a fibrotic phase begins, characterized by fibroblast proliferation and collagen deposition, typically peaking around days 14-28.
- Treatment: The test compound (e.g., **Cetermin**) or a control (vehicle) is administered daily or at specified intervals starting before, during, or after the injury.
- Assessment: At the end of the study period, lungs are harvested for analysis.
  - Histology: Sections are stained with Masson's trichrome to visualize collagen deposition (blue staining) and scored for fibrosis severity (e.g., Ashcroft score).
  - Biochemical Analysis: Hydroxyproline content in lung homogenates is measured as a quantitative marker of total collagen.
  - Gene Expression: RT-qPCR is used to measure mRNA levels of pro-fibrotic genes like *Col1a1*, *Acta2* ( $\alpha$ -SMA), and *Ctgf*.

## Clinical Trial Methodology: Phase II Study of FT011 in Systemic Sclerosis (NCT04647890)[16]

This study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of **Cetermin** (FT011).

Protocol:

- Patient Population: Adults (18-75 years) with a confirmed diagnosis of Systemic Sclerosis with a disease duration of  $\leq 10$  years.[16]
- Design: Patients were randomly assigned to one of three groups: placebo, FT011 200 mg daily, or FT011 400 mg daily for 12 weeks.[5]
- Primary Endpoint: The primary outcome was the proportion of patients achieving a response based on the American College of Rheumatology Combined Response Index in diffuse

cutaneous Systemic Sclerosis (ACR-CRISS) score at Week 12.[14]

- Secondary Endpoints: Included changes in modified Rodnan Skin Score (mRSS), lung function (% predicted FVC), and patient/physician-reported outcomes.[14]
- Safety Assessment: Monitoring of treatment-emergent adverse events throughout the study. [14]

The workflow for developing and testing an anti-fibrotic agent is depicted below.



[Click to download full resolution via product page](#)

**Caption:** General workflow for anti-fibrotic drug development.

## Summary and Conclusion

**Cetermin** and CTGF represent fundamentally different approaches to combating fibrosis.

- CTGF is a validated, central pro-fibrotic mediator. Therapeutic strategies that target CTGF, such as monoclonal antibodies like Pamrevlumab, aim to block this key downstream node in the fibrotic cascade. While this approach has shown promise in early trials, it has also faced setbacks in late-stage development, highlighting the complexities of inhibiting a single mediator within a redundant and multifaceted disease process.[6]
- **Cetermin** (FT011/Asenepreast) is a novel, first-in-class oral inhibitor of GPR68. Its mechanism involves targeting a receptor that is activated upstream at the onset of injury and disease.[1] By blocking the signal at this early stage, **Cetermin** has the potential to prevent both inflammation and fibrosis across multiple organs.[12] Promising Phase II data in scleroderma suggest this approach is both safe and effective, warranting further investigation in pivotal trials.[13][14]

For the research and drug development community, the comparison between targeting a well-known mediator like CTGF and exploring a novel upstream target like GPR68 with **Cetermin** underscores a critical evolution in anti-fibrotic therapy. While inhibiting CTGF directly addresses a core component of the ECM-producing machinery, **Cetermin**'s strategy of targeting an "injury-activated" receptor may offer a broader, more preventative therapeutic window. Future studies, and potentially head-to-head trials, will be crucial in determining the ultimate clinical utility of these distinct strategies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ground-breaking results in Phase 2 scleroderma study by Certa Therapeutics demonstrates improvement in more than 60% of patients – Brandon BioCatalyst [brandonbiocatalyst.com]
- 2. Certa Therapeutics' FT011 Granted US FDA Fast Track for the Treatment of Systemic Sclerosis – Certa Therapeutics [certatherapeutics.com]
- 3. CTGF is a central mediator of tissue remodeling and fibrosis and its inhibition can reverse the process of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Certa's SSc treatment candidate FT011 now known as aseneprost - Scleroderma Queensland [scleroderma.org.au]
- 6. Is "CTGF" Still a Viable Anti-Fibrotic Target? - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Frontiers | Connective Tissue Growth Factor: From Molecular Understandings to Drug Discovery [frontiersin.org]

- 11. Drugs targeting CTGF in the treatment of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Certa Therapeutics' investigational drug FT011 delivers breakthrough results as a potential novel treatment for serious inflammatory and fibrotic diseases [prnewswire.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. FT011 for the Treatment of Systemic Sclerosis. Results from a Phase II Study - ACR Meeting Abstracts [acrabstracts.org]
- 15. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to Cetermin (FT011/Asenepreast) and CTGF in Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174813#cetermin-s-role-in-fibrosis-compared-to-ctgf]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)